molecular formula C17H13N3O2 B6434742 1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- CAS No. 51132-01-5

1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)-

Cat. No. B6434742
Key on ui cas rn: 51132-01-5
M. Wt: 291.30 g/mol
InChI Key: AKDOVKWGFPLJDK-UHFFFAOYSA-N
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Patent
US03970753

Procedure details

1-Bromo-4-phthalimidobutan-2-one (23.6 g.) was added to a solution of 2-aminopyridine (7.6 g.) and sodium bicarbonate (6.8 g.) in dimethylformamide (100 ml.) and the mixture was heated at 100° for 1 hour. Cooling followed by addition to water and recrystallisation from ethanol afforded 2-(2-phthalimidoethyl)imidazo [1,2-a]-pyridine (13.4 g.) m.p. 181° - 181.5°.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[CH2:4][CH2:5][N:6]1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16].[NH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1.C(=O)(O)[O-].[Na+].O>CN(C)C=O.C(O)C>[C:10]1(=[O:11])[N:6]([CH2:5][CH2:4][C:3]2[N:18]=[C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][N:20]3[CH:2]=2)[C:7](=[O:16])[C:8]2=[CH:15][CH:14]=[CH:13][CH:12]=[C:9]12 |f:2.3|

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
BrCC(CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
Name
Quantity
7.6 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
6.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCC=1N=C3N(C=CC=C3)C1)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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